molecular formula C8H5ClO2S B6605579 2-ethynylbenzene-1-sulfonyl chloride CAS No. 2228376-83-6

2-ethynylbenzene-1-sulfonyl chloride

Cat. No.: B6605579
CAS No.: 2228376-83-6
M. Wt: 200.64 g/mol
InChI Key: GMIGILOQENMYFL-UHFFFAOYSA-N
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Description

2-Ethynylbenzene-1-sulfonyl chloride (chemical formula: C₈H₅ClO₂S) is a sulfonyl chloride derivative featuring a benzene ring substituted with an ethynyl (–C≡CH) group at the 2-position and a sulfonyl chloride (–SO₂Cl) group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities. The ethynyl group provides unique reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions (e.g., Sonogashira coupling) to construct complex molecular architectures. This compound is particularly valuable in pharmaceutical and materials science for synthesizing targeted molecules with tailored electronic or steric properties.

Properties

IUPAC Name

2-ethynylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIGILOQENMYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethynylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-ethynylbenzenesulfonic acid or its salts to produce 2-ethynylbenzene-1-sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of 2-ethynylbenzene-1-sulfonyl chloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Ethynylbenzene-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules. The ethynyl group also contributes to the compound’s reactivity, enabling addition reactions with electrophiles .

Comparison with Similar Compounds

Table 1: Substituent Effects and Key Properties

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Reactivity/Stability Traits Applications References
2-Ethynylbenzene-1-sulfonyl chloride –C≡CH (2), –SO₂Cl (1) ~200.6 High reactivity: Ethynyl enables click chemistry; SO₂Cl susceptible to nucleophilic substitution. Drug discovery, polymer chemistry
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzene-1-sulfonyl chloride (865352-01-8) –OCH₂CF₂ (2), –CF₃ (6), –SO₂Cl (1) Enhanced stability: Fluorine atoms increase lipophilicity and metabolic resistance. Agrochemicals, fluorinated polymers
2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl chloride (1341178-95-7) Thiophene-ethoxy chain, –SO₂Cl 254.75 Conjugation with thiophene enhances π-electron delocalization. Organic electronics, sensors
5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride (1216234-07-9) –Cl (5), –OCH₂CH₃ (2), –CH₃ (4), –SO₂Cl Mixed electronic effects: Cl (EWG) and OCH₂CH₃ (EDG) modulate reactivity. Intermediate for sulfonamide drugs
5-(2-Ethoxyacetamido)-2-methoxybenzene-1-sulfonyl chloride (C11H14ClNO5S) –OCH₃ (2), –NHCOCH₂OCH₂CH₃ (5), –SO₂Cl 307.75 Bulky acetamido group reduces nucleophilic substitution rates. Peptide modification, bioconjugation

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in 2-ethynylbenzene-1-sulfonyl chloride acts as a moderate electron-withdrawing group (EWG), activating the sulfonyl chloride for nucleophilic substitution while enabling alkyne-specific reactions . In contrast, trifluoromethyl (–CF₃) and chloro (–Cl) substituents (e.g., in and ) provide stronger EWGs, further enhancing electrophilicity at the sulfonyl chloride .

Steric and Electronic Modulation :

  • Thiophene-containing analogs () introduce heterocyclic aromaticity, improving charge transport in conductive materials .
  • Bulky substituents like ethoxyacetamido () hinder reaction kinetics due to steric hindrance, unlike the linear ethynyl group in the target compound .

Molecular Weight and Solubility Trends

  • Lower Molecular Weight: 2-Ethynylbenzene-1-sulfonyl chloride (MW ~200.6) is lighter than analogs with extended alkyl/aryl chains (e.g., 307.75 g/mol for ’s compound), enhancing its volatility and solubility in non-polar solvents .
  • Fluorinated Derivatives : Compounds like ’s exhibit reduced aqueous solubility due to fluorine’s hydrophobicity, whereas the ethynyl group’s polarity may improve solubility in polar aprotic solvents .

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